molecular formula C42H78N2O14 B1670756 Dirithromycine CAS No. 62013-04-1

Dirithromycine

Numéro de catalogue: B1670756
Numéro CAS: 62013-04-1
Poids moléculaire: 835.1 g/mol
Clé InChI: WLOHNSSYAXHWNR-NXPDYKKBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dirithromycin is a macrolide glycopeptide antibiotic . It is a more lipid-soluble prodrug derivative of 9S-erythromycyclamine prepared by condensation of the latter with 2-(2-methoxyethoxy)acetaldehyde .


Synthesis Analysis

Dirithromycin is synthesized by the condensation of 9(S)-erythromycylamine with 2-(2-methoxyethoxy)-acetaldehyde . The condensation mechanism has been analyzed computationally by the AM1 method in the gas phase . The formation of the Schiff bases of dirithromycin and epidirithromycin from 9(S)-erythromycylamine and 2-(2-methoxyethoxy)-acetaldehyde were modeled . Then, the tautomerization of the Schiff bases to dirithromycin and epidirithromycin were considered . Finally, the epimerization of the Schiff base of epidirithromycin to the Schiff base of dirithromycin was investigated .


Molecular Structure Analysis

The molecular formula of Dirithromycin is C42H78N2O14 . The average mass is 835.074 Da and the monoisotopic mass is 834.545288 Da . It has 20 defined stereocentres .


Chemical Reactions Analysis

Dirithromycin is a 9-N-11-O-oxazine derivative which is formed by condensation of 9(S)-erythromycylamine with 2-(2-methoxyethoxy)acetaldehyde . Dirithromycin is hydrolyzed, either under acidic conditions or in vivo, to its major active metabolite, erythromycylamine .


Physical and Chemical Properties Analysis

Dirithromycin has a density of 1.2±0.1 g/cm3 . Its boiling point is 871.8±65.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 144.0±6.0 kJ/mol . The flash point is 481.0±34.3 °C . The index of refraction is 1.533 . The molar refractivity is 217.5±0.4 cm3 . It has 16 H bond acceptors, 5 H bond donors, and 12 freely rotating bonds .

Applications De Recherche Scientifique

Agent Antibactérien dans les Infections Respiratoires

La Dirithromycine est un antibiotique macrolide à large spectre d'activité contre diverses bactéries. Elle est particulièrement efficace dans le traitement des infections respiratoires causées par des souches sensibles de micro-organismes. Elle a été utilisée pour traiter des affections telles que les exacerbations bactériennes aiguës de la bronchite chronique, la pneumonie acquise en communauté et la pharyngite/amygdalite .

Traitement des Infections Cutanées

Outre les infections respiratoires, la this compound est également utilisée dans le traitement des infections cutanées et des structures cutanées non compliquées. Son efficacité dans le traitement des infections cutanées découle de sa capacité à inhiber la synthèse des protéines bactériennes, stoppant ainsi la croissance bactérienne .

Rôle dans la Surmonter la Résistance aux Antibiotiques

La this compound a été étudiée pour son potentiel à surmonter la résistance aux antibiotiques. Elle se lie à la sous-unité 50S du ribosome bactérien avec une affinité plus élevée que l'érythromycine, ce qui peut contribuer à son efficacité contre les souches résistantes à l'érythromycine .

Application en Pharmacocinétique

Le profil pharmacocinétique unique de la this compound, avec sa longue demi-vie et sa bonne pénétration tissulaire, en fait un sujet intéressant pour les études pharmacocinétiques. Elle est rapidement convertie en son métabolite actif, l'érythromycylamine, après administration orale, qui est ensuite distribué dans les tissus .

Conception Médicamenteuse Computationnelle

La this compound a fait l'objet de recherches dans le domaine de la conception médicamenteuse computationnelle, où sa structure et ses interactions avec les ribosomes bactériens ont été modélisées pour comprendre son mécanisme d'action et concevoir de nouveaux dérivés aux propriétés améliorées .

Impact sur la Santé Publique

L'efficacité de la this compound dans le traitement de diverses infections bactériennes a un impact significatif sur la santé publique. En fournissant une option de traitement alternative pour les infections causées par des bactéries résistantes aux médicaments, elle contribue à l'arsenal des médicaments disponibles pour lutter contre le problème croissant de la résistance aux antibiotiques .

Mécanisme D'action

Target of Action

Dirithromycin is a macrolide glycopeptide antibiotic . Its primary target is the 50S subunit of the 70S bacterial ribosome . The ribosome is a crucial component in the protein synthesis machinery of bacteria, playing a vital role in the growth and survival of the bacteria.

Mode of Action

Dirithromycin binds to the 50S subunit of the 70S bacterial ribosome, thereby interfering with protein synthesis . By binding to the ribosome, dirithromycin inhibits the translocation of peptides, a critical step in protein synthesis . It has been noted that dirithromycin has over 10 times higher affinity to the 50S subunit than erythromycin .

Biochemical Pathways

The primary biochemical pathway affected by dirithromycin is the protein synthesis pathway in bacteria. By inhibiting the translocation of peptides during protein synthesis, dirithromycin prevents the bacteria from growing and proliferating .

Pharmacokinetics

Dirithromycin is a prodrug that is provided as enteric coated tablets to protect it from acid catalyzed hydrolysis in the stomach . Once orally administered, dirithromycin is rapidly absorbed into the plasma, largely from the small intestine . It then undergoes spontaneous hydrolysis to form erythromycyclamine in the plasma .

Result of Action

The molecular and cellular effects of dirithromycin’s action result in the inhibition of bacterial growth. By interfering with protein synthesis, dirithromycin prevents the bacteria from producing essential proteins, which in turn inhibits bacterial growth and proliferation .

Action Environment

For instance, dirithromycin is provided as enteric coated tablets to protect it from acid catalyzed hydrolysis in the stomach

Safety and Hazards

When handling dirithromycin, avoid breathing mist, gas or vapours . Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Analyse Biochimique

Biochemical Properties

Dirithromycin plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the 70S bacterial ribosome, preventing the translocation of peptides . This interaction inhibits the growth of bacteria by interfering with their protein synthesis machinery. Dirithromycin has a higher affinity for the 50S subunit compared to erythromycin, making it more effective in inhibiting bacterial growth .

Cellular Effects

Dirithromycin affects various types of cells and cellular processes. It primarily targets bacterial cells, inhibiting their protein synthesis and preventing their growth . In addition to its antibacterial effects, dirithromycin has been shown to exhibit anti-inflammatory properties, which can influence cell signaling pathways and gene expression . This dual action makes dirithromycin effective in treating infections and reducing inflammation in affected tissues.

Molecular Mechanism

The molecular mechanism of dirithromycin involves its binding to the 50S subunit of the bacterial ribosome . This binding inhibits the translocation of peptides, thereby preventing protein synthesis. Dirithromycin’s higher affinity for the 50S subunit compared to erythromycin enhances its effectiveness in inhibiting bacterial growth . Additionally, dirithromycin’s anti-inflammatory properties are thought to be mediated through its effects on cytokine production and other inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, dirithromycin has been shown to be stable and effective over time. Studies have demonstrated that a five-day course of dirithromycin is as effective as a seven-day course of erythromycin for treating acute exacerbations of chronic bronchitis . Dirithromycin’s stability and prolonged tissue persistence contribute to its effectiveness in treating infections with shorter treatment durations .

Dosage Effects in Animal Models

In animal models, the effects of dirithromycin vary with different dosages. Studies have shown that dirithromycin is effective in eradicating bacterial infections at appropriate dosages . At higher doses, dirithromycin can cause adverse effects such as nausea, vomiting, and diarrhea . It is important to determine the optimal dosage to balance efficacy and minimize toxicity in animal models.

Metabolic Pathways

Dirithromycin is metabolized through nonenzymatic hydrolysis during absorption to form erythromycylamine . This conversion occurs rapidly, with 60 to 90% of the dose being hydrolyzed within 35 minutes after dosing . Erythromycylamine undergoes little or no hepatic biotransformation, making dirithromycin’s metabolism relatively straightforward .

Transport and Distribution

Dirithromycin is rapidly absorbed into the plasma, primarily from the small intestine . It is then distributed to various tissues, with tissue concentrations exceeding those in plasma or serum . Dirithromycin’s long half-life allows for once-daily dosing, contributing to its effectiveness in treating infections . The drug’s distribution to respiratory tissues and fluids is particularly notable, making it effective in treating respiratory tract infections .

Subcellular Localization

The subcellular localization of dirithromycin involves its accumulation in bacterial ribosomes, where it exerts its inhibitory effects on protein synthesis . This localization is crucial for its antibacterial activity. Additionally, dirithromycin’s anti-inflammatory properties may involve interactions with cellular signaling pathways and inflammatory mediators at the subcellular level .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway of Dirithromycin involves the condensation of erythromycin A and 9S-oxime. The reaction is carried out under basic conditions, followed by a series of purification steps to obtain Dirithromycin.", "Starting Materials": [ "Erythromycin A", "9S-oxime", "Sodium hydroxide", "Methanol", "Chloroform", "Water" ], "Reaction": [ "Erythromycin A and 9S-oxime are mixed in the presence of sodium hydroxide.", "The reaction mixture is stirred at room temperature for several hours.", "Methanol is added to the reaction mixture to quench the reaction.", "The resulting mixture is extracted with chloroform.", "The organic layer is separated and washed with water.", "The chloroform is evaporated to obtain the crude product.", "The crude product is purified by column chromatography to obtain Dirithromycin." ] }

Dirithromycin prevents bacteria from growing, by interfering with their protein synthesis. Dirithromycin binds to the 50S subunit of the 70S bacterial ribosome, and thus inhibits the translocation of peptides. Dirithromycin has over 10 times higher affinity to the subunit 50S than erythromycin. In addition, dirithromycin binds simultaneously in to two domains of 23S RNA of the ribosomal subunit 50S, where older macrolides bind only in one. Dirithromycin can also inhibit the formation of ribosomal subunits 50S and 30S.

Numéro CAS

62013-04-1

Formule moléculaire

C42H78N2O14

Poids moléculaire

835.1 g/mol

Nom IUPAC

(1S,2R,3R,6R,7S,8S,9R,10R,12R,13S,15R,17S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one

InChI

InChI=1S/C42H78N2O14/c1-15-29-42(10,49)37-24(4)32(43-30(56-37)21-52-17-16-50-13)22(2)19-40(8,48)36(58-39-33(45)28(44(11)12)18-23(3)53-39)25(5)34(26(6)38(47)55-29)57-31-20-41(9,51-14)35(46)27(7)54-31/h22-37,39,43,45-46,48-49H,15-21H2,1-14H3/t22-,23-,24+,25+,26-,27+,28+,29-,30-,31+,32+,33-,34+,35+,36-,37+,39+,40-,41-,42-/m1/s1

Clé InChI

WLOHNSSYAXHWNR-NXPDYKKBSA-N

SMILES isomérique

CC[C@@H]1[C@@]([C@@H]2[C@H]([C@H]([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)N[C@H](O2)COCCOC)C)(C)O

SMILES

CCC1C(C2C(C(C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)NC(O2)COCCOC)C)(C)O

SMILES canonique

CCC1C(C2C(C(C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)NC(O2)COCCOC)C)(C)O

Apparence

Solid powder

62013-04-1

Description physique

Solid

Pictogrammes

Irritant

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Poor

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

(9S)-9-deoxo-11-deoxy-9,11-(imino((1R)-2-(2-methoxyethoxy)ethylidene)oxy)erythromycin
dirithromycin
Dynabac
LY 237216
LY-237216
Nortron

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dirithromycin
Reactant of Route 2
Dirithromycin
Reactant of Route 3
Dirithromycin
Reactant of Route 4
Dirithromycin
Reactant of Route 5
Dirithromycin
Reactant of Route 6
Dirithromycin
Customer
Q & A

Q1: What is the mechanism of action of dirithromycin?

A1: Dirithromycin is a macrolide antibiotic that exerts its antibacterial effect by binding to the bacterial ribosome, specifically near the peptidyl transferase center located in the 50S ribosomal subunit. [] This binding interferes with protein synthesis, ultimately leading to bacterial growth inhibition or death. [, ]

Q2: How does dirithromycin's mechanism of action differ from other macrolides?

A2: While dirithromycin shares the same binding site on the ribosome as other macrolides, recent research suggests that its unique side chain may enhance its inhibitory activity. [] Cryo-electron microscopy studies reveal that dirithromycin's side chain points into the nascent peptide exit tunnel, potentially interfering with the passage of the growing polypeptide chain more effectively than other macrolides like erythromycin. []

Q3: Does dirithromycin have any effects on host cells?

A3: Research indicates that dirithromycin can accumulate within human neutrophils. [] Additionally, both dirithromycin and its active metabolite, erythromycylamine, can directly induce the release of enzymes like lysozyme, lactoferrin, and beta-glucuronidase from these cells. [] This suggests potential interactions with the host immune system.

Q4: What is the chemical structure of dirithromycin?

A4: Dirithromycin is a 9-N-11-O-oxazine derivative of erythromycylamine. It is formed by the condensation of 9(S)-erythromycylamine with 2-(2-methoxyethoxy)acetaldehyde. []

Q5: How is dirithromycin absorbed and distributed in the body?

A7: Following oral administration, dirithromycin is rapidly hydrolyzed to its bioactive metabolite, erythromycylamine, during absorption. [, ] Both dirithromycin and erythromycylamine exhibit low plasma concentrations due to rapid distribution into tissues. [, ] Studies reveal that dirithromycin achieves significantly higher tissue concentrations compared to simultaneous serum levels, especially in lung parenchyma, bronchial secretions, and mucosa. [, ]

Q6: How is dirithromycin metabolized and excreted?

A8: Dirithromycin is primarily metabolized to erythromycylamine through non-enzymatic hydrolysis during absorption. [] The major route of elimination for both compounds is hepatic/fecal. [, ] Studies indicate that a substantial portion of an oral dose is rapidly cleared from circulation and localized in tissues, with only about 10% being absorbed. []

Q7: Does dirithromycin interact with cytochrome P450 enzymes?

A9: Dirithromycin and erythromycylamine demonstrate low affinity for cytochrome P450 enzymes in vitro, particularly CYP3A. [, ] This translates to a minimal risk of clinically significant drug interactions involving these enzymes. [, ]

Q8: Does age affect the pharmacokinetics of dirithromycin?

A10: Studies in elderly (≥ 65 years) and non-elderly (18-50 years) individuals reveal no significant age-related alterations in the pharmacokinetic parameters of dirithromycin, including maximum plasma concentration and area under the curve. [] This suggests that dose adjustments based on age may not be necessary. []

Q9: What is the spectrum of activity of dirithromycin?

A11: Dirithromycin demonstrates activity against a broad range of gram-positive bacteria, including Streptococcus pneumoniae, Staphylococcus aureus, and Streptococcus pyogenes. [, , , , ] It also exhibits activity against atypical respiratory pathogens such as Legionella spp. and Chlamydia pneumoniae. [, ]

Q10: How does the efficacy of dirithromycin compare to other macrolides in clinical trials?

A10: Numerous clinical trials have investigated the efficacy of dirithromycin in treating various bacterial infections, including respiratory tract infections, skin and soft tissue infections, and pharyngitis. [5, 9-13, 15, 25, 26, 28] Results consistently show comparable clinical and bacteriological efficacy between dirithromycin and erythromycin, and in some cases, azithromycin and clarithromycin. [5, 9-13, 15, 25, 26, 28]

Q11: Are there any known mechanisms of resistance to dirithromycin?

A13: Although specific resistance mechanisms are not extensively studied for dirithromycin, it shares structural similarities with other macrolides, suggesting potential for cross-resistance. [] This cross-resistance could stem from mechanisms like target site modification, efflux pumps, or enzymatic inactivation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.